molecular formula C9H5F5O B1421805 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone CAS No. 237761-82-9

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

Cat. No. B1421805
M. Wt: 224.13 g/mol
InChI Key: RRICBVAPDZGCHB-UHFFFAOYSA-N
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Description

“1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone” is a chemical compound with the CAS Number: 237761-82-9 . It has a molecular weight of 224.13 .


Physical And Chemical Properties Analysis

This compound is stored at room temperature . Unfortunately, other physical and chemical properties could not be retrieved from the available resources.

Scientific Research Applications

Electrophilic Trifluoromethylthiolation Reagent

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone has been utilized in electrophilic trifluoromethylthiolation reactions. A study demonstrated its effectiveness under copper catalysis for transforming enamines, indoles, β-keto esters, pyrroles, and anilines into corresponding trifluoromethylthio (SCF3) compounds (Huang et al., 2016).

Photolysis Studies

Photolysis of derivatives of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone has been explored. Research findings include the production of photoproducts through a base-catalyzed elimination process, reversing the photoinsertion process (Platz et al., 1991).

Antifungal Properties

Compounds derived from 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone have been noted for their antifungal properties. A study found that these compounds, particularly triazoles, exhibited significant antifungal activities against yeasts and filamentous fungi (Eto et al., 2000).

Synthesis of Novel Polyimides

This compound has been used in synthesizing novel fluorinated aromatic diamine monomers, leading to the creation of new fluorine-containing polyimides. These polymers exhibit good solubility in various solvents and have outstanding thermal and mechanical properties (Yin et al., 2005).

Hyperbranched Polymer Production

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone has been utilized in the production of hyperbranched polymers with varying degrees of branching. These polymers were synthesized via self-polycondensation and displayed various physical properties (Segawa et al., 2010).

Molecular Structure Studies

The compound has been studied for its molecular structure characteristics. Research has delved into the planarity and hydrogen bonding interactions of its derivatives, contributing to the understanding of its chemical properties (Abdel‐Aziz et al., 2012).

Corrosion Inhibition

Derivatives of 1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone, such as MPTE, have been studied as corrosion inhibitors for mild steel in corrosive environments. Research indicated that these compounds are effective in preventing corrosion, with inhibition efficiency increasing with concentration (Jawad et al., 2020).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . For detailed safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

1-[2,3-difluoro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(9(12,13)14)8(11)7(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRICBVAPDZGCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672866
Record name 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluoro-4-(trifluoromethyl)phenyl)ethanone

CAS RN

237761-82-9
Record name 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=237761-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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